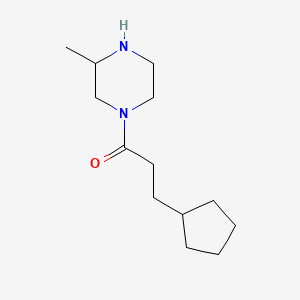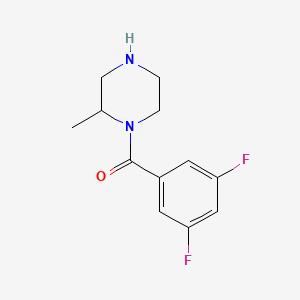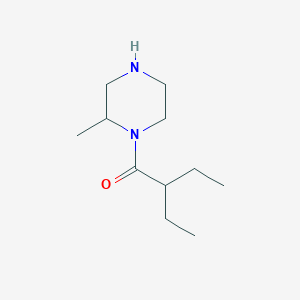![molecular formula C12H7F6N3O2 B6362047 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole CAS No. 1240572-16-0](/img/structure/B6362047.png)
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole is a compound belonging to the pyrazole family, characterized by its unique structure featuring a trifluoromethyl-substituted phenyl ring and a nitro group attached to a pyrazole core
作用機序
Target of Action
Compounds with similar structures, such as those containing the 3,5-bis(trifluoromethyl)phenyl motif, have been used extensively in promoting organic transformations .
Mode of Action
It’s worth noting that compounds with similar structures have been known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been known to play a significant role in various organic transformations .
Pharmacokinetics
The compound’s solubility and stability, which can impact its bioavailability, could be inferred from its chemical structure and the properties of similar compounds .
Action Environment
It’s worth noting that the compound’s stability could be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化学分析
Biochemical Properties
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium . The compound’s interactions with bacterial enzymes and proteins disrupt essential cellular processes, leading to bacterial growth inhibition.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit the formation of biofilms by Staphylococcus aureus, thereby preventing bacterial colonization and infection . Additionally, it has been observed to affect the expression of genes involved in bacterial resistance mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific bacterial enzymes, inhibiting their activity and disrupting essential metabolic pathways. This inhibition leads to the accumulation of toxic intermediates, ultimately causing bacterial cell death . Furthermore, the compound’s nitro group may undergo reduction within the bacterial cell, generating reactive nitrogen species that contribute to its antimicrobial activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may influence long-term cellular function. In vitro studies have shown that prolonged exposure to the compound can lead to adaptive responses in bacterial populations, potentially reducing its efficacy over time . In vivo studies are needed to further elucidate the long-term effects and stability of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to host tissues and organs . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with bacterial enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s inhibition of key enzymes disrupts essential metabolic processes, leading to the accumulation of toxic intermediates and bacterial cell death
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s hydrophobic nature may facilitate its diffusion across cell membranes, allowing it to reach its target sites within bacterial cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within bacterial cells enables it to interact with key enzymes and disrupt essential metabolic processes, leading to bacterial cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions under specific conditions.
Coupling Reactions: The pyrazole ring can undergo coupling reactions with various electrophiles, forming new C-C or C-N bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Organometallic reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Reduction: 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-amino-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Complex pyrazole derivatives with extended conjugation or functionalization.
科学的研究の応用
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial agent, particularly against drug-resistant bacteria.
Materials Science: Used in the development of advanced materials with unique electronic properties due to the presence of trifluoromethyl groups.
Agrochemicals: Explored as a potential herbicide or pesticide due to its bioactive properties.
類似化合物との比較
Similar Compounds
3,5-Bis(trifluoromethyl)pyrazole: Lacks the nitro group but shares the trifluoromethyl-substituted pyrazole core.
4-Nitro-1H-pyrazole: Lacks the trifluoromethyl-substituted phenyl ring but contains the nitro group on the pyrazole core.
特性
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6N3O2/c13-11(14,15)8-1-7(2-9(3-8)12(16,17)18)5-20-6-10(4-19-20)21(22)23/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQOEWKNDUGIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(Butylamino)methyl]-N,N-diethylaniline dihydrochloride](/img/structure/B6361964.png)

![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361974.png)
![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361987.png)


![1-{[1,1'-biphenyl]-4-yl}-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one](/img/structure/B6362003.png)




![1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362036.png)


